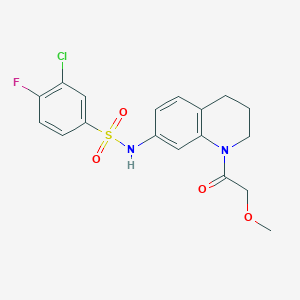
3-chloro-4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18ClFN2O4S and its molecular weight is 412.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Chloro-4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The compound features a complex structure that includes:
- A chloro and fluoro substituent on the aromatic ring.
- A benzenesulfonamide moiety, which is known for its biological activity.
- A tetrahydroquinoline derivative that may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a role in various physiological processes including acid-base balance and fluid secretion. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.
- Antimicrobial Activity : Sulfonamides are widely recognized for their antibacterial properties. The presence of the tetrahydroquinoline structure may enhance this activity by increasing membrane permeability or targeting bacterial enzymes.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds and analogs, providing insights into the potential effects of this compound.
| Study | Findings |
|---|---|
| Study 1: Enzyme Inhibition | Demonstrated that compounds with similar sulfonamide groups effectively inhibited carbonic anhydrase with IC50 values in the low micromolar range. |
| Study 2: Antimicrobial Efficacy | Analyzed derivatives of tetrahydroquinoline and found significant antimicrobial activity against Gram-positive bacteria. |
| Study 3: Cytotoxicity Assay | Evaluated cytotoxic effects on cancer cell lines; compounds showed selective toxicity towards certain cancer types while sparing normal cells. |
Case Studies
-
Case Study on Antimicrobial Properties :
- A derivative similar to the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential as an antimicrobial agent.
-
Case Study on Cancer Cell Lines :
- The compound was evaluated in vitro against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results showed a dose-dependent reduction in cell viability, with IC50 values around 25 µM for MCF-7 cells.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent:
- Absorption : Preliminary studies suggest good oral bioavailability due to its lipophilic nature.
- Metabolism : Likely metabolized via liver enzymes; however, specific pathways remain to be elucidated.
- Excretion : Predominantly renal excretion has been observed in related compounds.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O4S/c1-26-11-18(23)22-8-2-3-12-4-5-13(9-17(12)22)21-27(24,25)14-6-7-16(20)15(19)10-14/h4-7,9-10,21H,2-3,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOVLPWAIVWDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














